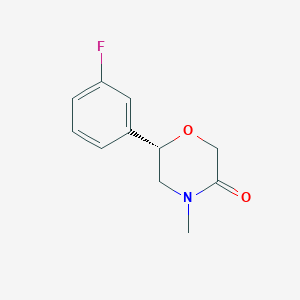
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona es un compuesto químico que pertenece a la clase de las morfolinonas. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo unido al anillo de morfolinona, lo que le confiere propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como la 3-fluoroanilina y la 4-metilmorfolina.
Formación de intermedio: La 3-fluoroanilina se hace reaccionar con un reactivo adecuado para formar un compuesto intermedio.
Ciclación: El intermedio se somete a ciclación en presencia de un catalizador para formar el anillo de morfolinona.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener (6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona con alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de (6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona puede implicar reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y eficiencia. El proceso puede incluir reactores de flujo continuo, sistemas de control automatizados y técnicas de purificación avanzadas para satisfacer las demandas de la producción comercial.
Análisis De Reacciones Químicas
Tipos de reacciones
(6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo fluorofenilo se puede sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.
Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, (6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única la convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles interacciones con moléculas biológicas. Puede servir como una sonda para investigar mecanismos enzimáticos o como un ligando en estudios de receptores.
Medicina
En el campo de la medicina, (6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona se explora por sus posibles propiedades terapéuticas. Puede investigarse como candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades donde sus propiedades químicas únicas son ventajosas.
Industria
Industrialmente, este compuesto puede utilizarse en el desarrollo de nuevos materiales o como precursor en la síntesis de productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona implica su interacción con dianas moleculares específicas. El grupo fluorofenilo puede interactuar con bolsillos hidrofóbicos en las proteínas, mientras que el anillo de morfolinona puede formar enlaces de hidrógeno con residuos de aminoácidos. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(6S)-6-(3-clorofenil)-4-metilmorfolin-3-ona: Estructura similar con un átomo de cloro en lugar de flúor.
(6S)-6-(3-bromofenil)-4-metilmorfolin-3-ona: Estructura similar con un átomo de bromo en lugar de flúor.
(6S)-6-(3-yodofenil)-4-metilmorfolin-3-ona: Estructura similar con un átomo de yodo en lugar de flúor.
Singularidad
La presencia del grupo fluorofenilo en (6S)-6-(3-fluorofenil)-4-metilmorfolin-3-ona imparte propiedades electrónicas y estéricas únicas en comparación con sus análogos. La alta electronegatividad y el pequeño tamaño del flúor influyen en la reactividad del compuesto y las interacciones con las dianas biológicas, lo que lo hace distinto de sus contrapartes de cloro, bromo y yodo.
Propiedades
Número CAS |
920798-17-0 |
|---|---|
Fórmula molecular |
C11H12FNO2 |
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
Clave InChI |
OCYRRHGEYGBXQR-SNVBAGLBSA-N |
SMILES isomérico |
CN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
SMILES canónico |
CN1CC(OCC1=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


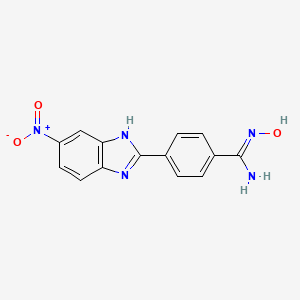
![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)

![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
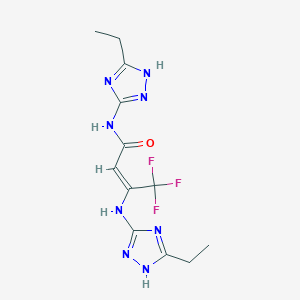
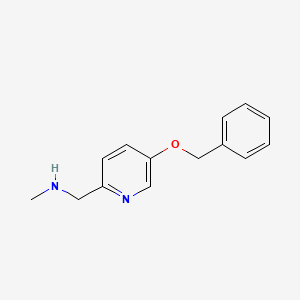
![(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12630736.png)
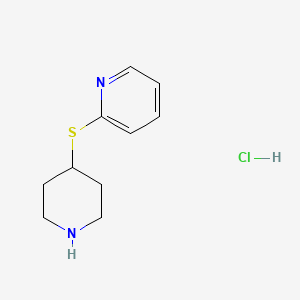

![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
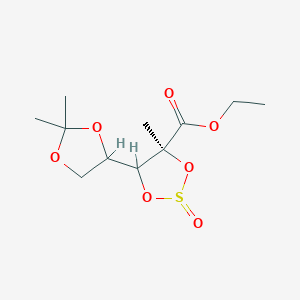
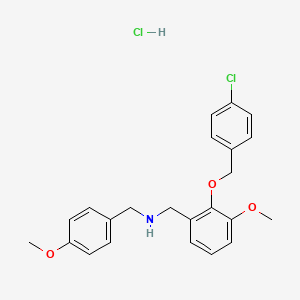
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
